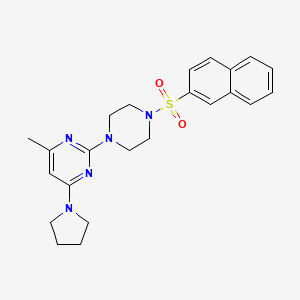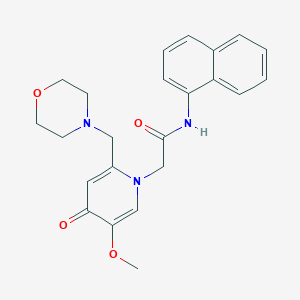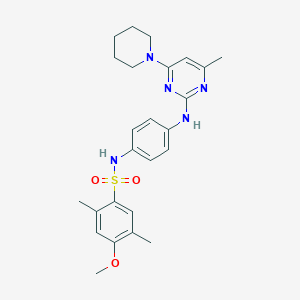![molecular formula C18H25N5O2 B11240649 4-{1-[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]cyclohexyl}morpholine](/img/structure/B11240649.png)
4-{1-[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]cyclohexyl}morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{1-[1-(4-Methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]cyclohexyl}morpholine is a synthetic compound with a complex molecular structure. It is known for its unique chemical properties and potential applications in various scientific fields. The compound’s structure includes a morpholine ring, a cyclohexyl group, and a tetrazole ring substituted with a methoxyphenyl group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1-[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]cyclohexyl}morpholine typically involves multiple steps, including the formation of the tetrazole ring and the subsequent attachment of the morpholine and cyclohexyl groups. Common synthetic routes may involve:
Formation of the Tetrazole Ring: This can be achieved through the reaction of an appropriate nitrile with sodium azide under acidic conditions.
Attachment of the Methoxyphenyl Group:
Cyclohexyl Group Introduction: The cyclohexyl group can be introduced through a Grignard reaction or other suitable alkylation methods.
Morpholine Ring Formation: The final step involves the formation of the morpholine ring, which can be achieved through a cyclization reaction involving an appropriate amine and an epoxide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
4-{1-[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]cyclohexyl}morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
4-{1-[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]cyclohexyl}morpholine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.
作用机制
The mechanism of action of 4-{1-[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]cyclohexyl}morpholine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may interact with the mesolimbic dopamine pathway, influencing neurotransmitter levels and signaling pathways .
相似化合物的比较
Similar Compounds
4-MeO-PCP: A dissociative drug with similar structural features.
3-MeO-PCMo: Another analog with comparable properties.
Uniqueness
Its distinct structure allows for diverse chemical reactivity and biological activity, setting it apart from other similar compounds .
属性
分子式 |
C18H25N5O2 |
|---|---|
分子量 |
343.4 g/mol |
IUPAC 名称 |
4-[1-[1-(4-methoxyphenyl)tetrazol-5-yl]cyclohexyl]morpholine |
InChI |
InChI=1S/C18H25N5O2/c1-24-16-7-5-15(6-8-16)23-17(19-20-21-23)18(9-3-2-4-10-18)22-11-13-25-14-12-22/h5-8H,2-4,9-14H2,1H3 |
InChI 键 |
HLMWNKPOVWHHCA-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)N2C(=NN=N2)C3(CCCCC3)N4CCOCC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(1-Cyclohexen-1-YL)ethyl]-6-ethyl-6H-dibenzo[C,E][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11240569.png)
![5-Bromo-N-(4-{[4-methyl-6-(piperidin-1-YL)pyrimidin-2-YL]amino}phenyl)furan-2-carboxamide](/img/structure/B11240575.png)
![1-[(2-chlorobenzyl)sulfonyl]-N-cyclopentylpiperidine-3-carboxamide](/img/structure/B11240581.png)

![2,3-dimethoxy-N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]benzamide](/img/structure/B11240594.png)
![1-[(2-chlorobenzyl)sulfonyl]-N-[4-(cyanomethyl)phenyl]piperidine-3-carboxamide](/img/structure/B11240629.png)
![N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide](/img/structure/B11240636.png)



![N-(2,4-dimethoxyphenyl)-1-[(4-fluorobenzyl)sulfonyl]piperidine-3-carboxamide](/img/structure/B11240664.png)


![Ethyl 4-[(2-{[6-(4-methoxyphenyl)pyridazin-3-YL]oxy}ethyl)sulfamoyl]benzoate](/img/structure/B11240680.png)
